molecular formula C7H15O5P B065423 (2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol CAS No. 160566-22-3

(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol

Cat. No. B065423
M. Wt: 210.16 g/mol
InChI Key: FJYAWKRVWGCEHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MEM or MEM-Cl, and it is a phosphoramidate prodrug of the antiviral agent cidofovir. MEM has shown promising results in various scientific studies, making it a potential candidate for future research.

Mechanism Of Action

The mechanism of action of MEM involves the conversion of MEM to cidofovir inside the cells. Cidofovir is a potent antiviral agent that inhibits viral DNA synthesis. Once inside the cells, cidofovir is phosphorylated to its active form, which then inhibits viral DNA synthesis. This mechanism of action makes MEM a potential candidate for the treatment of various viral infections.

Biochemical And Physiological Effects

MEM has been shown to have minimal toxicity in vitro and in vivo studies. It has also been shown to have a long half-life, making it a potential candidate for once-daily dosing. MEM has been shown to be effective in inhibiting the replication of various viruses, including drug-resistant strains. It has also been shown to inhibit the growth of cancer cells.

Advantages And Limitations For Lab Experiments

One of the advantages of using MEM in lab experiments is its potent antiviral and anticancer properties. MEM has been shown to be effective in inhibiting the replication of various viruses and the growth of cancer cells. Another advantage of using MEM is its long half-life, making it a potential candidate for once-daily dosing. However, one of the limitations of using MEM is its complex synthesis process, which requires expertise in organic chemistry.

Future Directions

There are several future directions for MEM research. One potential direction is to study its efficacy in treating other viral infections, such as hepatitis B and C. Another potential direction is to study its potential use in combination with other antiviral agents to enhance its efficacy. Additionally, MEM could be studied for its potential use in treating other diseases, such as autoimmune disorders and inflammatory diseases. Further research is needed to fully understand the potential applications of MEM in various fields.

Synthesis Methods

The synthesis of MEM involves the reaction of cidofovir with ethylene glycol and hydrochloric acid. The reaction results in the formation of MEM-Cl, which can be further purified to obtain MEM. The synthesis of MEM is a complex process that requires expertise in organic chemistry.

Scientific Research Applications

MEM has been extensively studied for its antiviral properties. It has shown promising results in inhibiting the replication of various viruses, including herpes simplex virus (HSV), human cytomegalovirus (HCMV), and adenovirus. MEM has also been studied for its potential use in cancer treatment. Studies have shown that MEM can inhibit the growth of cancer cells, making it a potential candidate for future cancer research.

properties

CAS RN

160566-22-3

Product Name

(2-Ethoxy-5-methyl-2-oxo-1,3,2lambda5-dioxaphosphinan-5-yl)methanol

Molecular Formula

C7H15O5P

Molecular Weight

210.16 g/mol

IUPAC Name

(2-ethoxy-5-methyl-2-oxo-1,3,2λ5-dioxaphosphinan-5-yl)methanol

InChI

InChI=1S/C7H15O5P/c1-3-10-13(9)11-5-7(2,4-8)6-12-13/h8H,3-6H2,1-2H3

InChI Key

FJYAWKRVWGCEHO-UHFFFAOYSA-N

SMILES

CCOP1(=O)OCC(CO1)(C)CO

Canonical SMILES

CCOP1(=O)OCC(CO1)(C)CO

synonyms

1,3,2-Dioxaphosphorinane-5-methanol,2-ethoxy-5-methyl-,2-oxide(9CI)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.